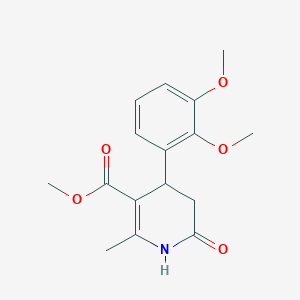![molecular formula C17H16N4O3 B4993151 2-[4-(4-methoxyphenyl)-1H-imidazol-1-yl]-N-methyl-4-nitroaniline CAS No. 5855-67-4](/img/structure/B4993151.png)
2-[4-(4-methoxyphenyl)-1H-imidazol-1-yl]-N-methyl-4-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4-methoxyphenyl)-1H-imidazol-1-yl]-N-methyl-4-nitroaniline, also known as MNIMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-[4-(4-methoxyphenyl)-1H-imidazol-1-yl]-N-methyl-4-nitroaniline is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA synthesis and repair, leading to the induction of apoptosis in cancer cells. This compound has also been found to interact with metal ions, leading to changes in its fluorescence properties.
Biochemical and Physiological Effects:
This compound has been found to have low toxicity and is well-tolerated in animal studies. It has been shown to have anti-cancer properties, as well as potential applications in metal ion detection. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[4-(4-methoxyphenyl)-1H-imidazol-1-yl]-N-methyl-4-nitroaniline is its potential as a fluorescent probe for detecting metal ions, which can be useful in biological systems. Additionally, its anti-cancer properties make it a promising candidate for chemotherapy. However, one limitation of this compound is its complex synthesis method, which can make it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for 2-[4-(4-methoxyphenyl)-1H-imidazol-1-yl]-N-methyl-4-nitroaniline research, including the development of more efficient synthesis methods, the investigation of its potential as a colorimetric sensor for other analytes, and the exploration of its anti-cancer properties in clinical trials. Additionally, this compound could be studied for its potential as a theranostic agent, which combines both diagnostic and therapeutic properties.
Métodos De Síntesis
2-[4-(4-methoxyphenyl)-1H-imidazol-1-yl]-N-methyl-4-nitroaniline can be synthesized through a multi-step process involving the reaction of 4-nitroaniline with methanol and sodium hydroxide to form 4-nitroaniline methoxide. This intermediate product is then reacted with 4-methoxybenzyl chloride to form 4-(4-methoxyphenyl)-1H-imidazole, which is then reacted with N-methyl-4-nitroaniline to form this compound.
Aplicaciones Científicas De Investigación
2-[4-(4-methoxyphenyl)-1H-imidazol-1-yl]-N-methyl-4-nitroaniline has been studied for its potential applications in various fields, including cancer treatment, imaging, and sensing. In cancer treatment, this compound has been found to inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for chemotherapy. In imaging, this compound has been used as a fluorescent probe for detecting metal ions, such as copper and zinc, in biological systems. In sensing, this compound has been used as a colorimetric sensor for detecting nitrite ions in water.
Propiedades
IUPAC Name |
2-[4-(4-methoxyphenyl)imidazol-1-yl]-N-methyl-4-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-18-15-8-5-13(21(22)23)9-17(15)20-10-16(19-11-20)12-3-6-14(24-2)7-4-12/h3-11,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMCSNGLHRSJLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)[N+](=O)[O-])N2C=C(N=C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70386803 |
Source


|
| Record name | 2-[4-(4-Methoxyphenyl)-1H-imidazol-1-yl]-N-methyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70386803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5855-67-4 |
Source


|
| Record name | 2-[4-(4-Methoxyphenyl)-1H-imidazol-1-yl]-N-methyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70386803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-6'-oxo-3',4',6',7'-tetrahydro-2'H-spiro[cyclohexane-1,8'-pyrido[2,1-b][1,3]thiazine]-7',9'-dicarbonitrile](/img/structure/B4993071.png)
![4-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B4993077.png)
![1-ethyl-4-(3-{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-4-piperidinyl}propanoyl)piperazine](/img/structure/B4993089.png)
![methyl {[6-({[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}amino)-1,3-benzothiazol-2-yl]thio}acetate](/img/structure/B4993092.png)
![N-(3,4-dimethylphenyl)-1-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B4993096.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[1-(4-pyridinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B4993103.png)

![N-{4-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-3-chlorobenzamide](/img/structure/B4993117.png)

![N-allyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4993135.png)
![4-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}benzoic acid](/img/structure/B4993141.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B4993150.png)
